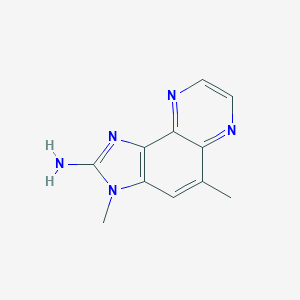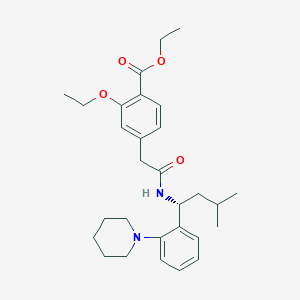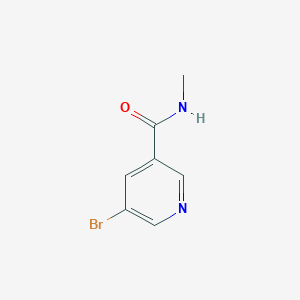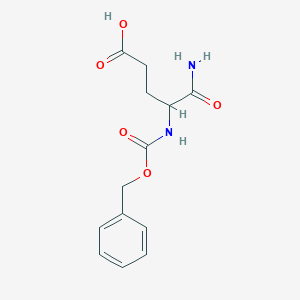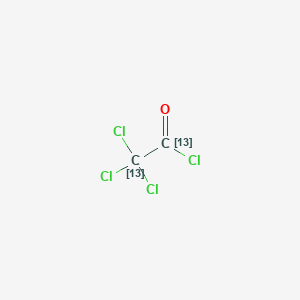
Chlorure de trichloroacétyle-13C2
Vue d'ensemble
Description
Trichloroacetyl Chloride-13C2 is a labeled variant of trichloroacetyl chloride, where two carbon atoms are isotopically labeled with carbon-13. This compound is an acyl chloride derivative of trichloroacetic acid and is used in various chemical syntheses and industrial applications. The isotopic labeling makes it particularly useful in research involving nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Applications De Recherche Scientifique
Trichloroacetyl chloride-13C2 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Utilized in labeling studies to track metabolic pathways and interactions in biological systems.
Medicine: Employed in the synthesis of pharmaceuticals and as a reagent in drug development.
Industry: Used in the production of agrochemicals, such as herbicides and insecticides.
Mécanisme D'action
Target of Action
Trichloroacetyl Chloride-13C2 is the acyl chloride of trichloroacetic acid . Its primary targets are typically organic compounds that contain hydroxyl groups, such as alcohols and amines . These compounds react with Trichloroacetyl Chloride-13C2 to form esters and amides, respectively .
Mode of Action
Trichloroacetyl Chloride-13C2 interacts with its targets through a process known as acylation . In this reaction, the chlorine atom in the acyl chloride is replaced by the nucleophilic oxygen or nitrogen atom of the alcohol or amine . This results in the formation of an ester or amide, along with the release of a chloride ion .
Biochemical Pathways
The exact biochemical pathways affected by Trichloroacetyl Chloride-13C2 can vary depending on the specific targets it interacts with. It is known to be involved in the synthesis of pharmaceuticals and plant protection compounds . The resulting esters and amides can play various roles in these biochemical pathways, often serving as intermediates in further reactions .
Pharmacokinetics
As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body . Its metabolism would likely involve reactions with various endogenous compounds, potentially leading to the formation of various metabolites .
Result of Action
The molecular and cellular effects of Trichloroacetyl Chloride-13C2’s action depend on the specific compounds it reacts with. In general, its acylation reactions can lead to significant changes in the structure and function of target molecules . This can have various downstream effects, potentially influencing a wide range of biological processes .
Action Environment
The action, efficacy, and stability of Trichloroacetyl Chloride-13C2 can be influenced by various environmental factors. For example, its reactivity can be affected by the pH of the environment, with more acidic conditions promoting its acylation reactions . Additionally, its stability can be influenced by temperature and exposure to light .
Analyse Biochimique
Biochemical Properties
Trichloroacetyl Chloride-13C2 plays a significant role in biochemical reactions. It interacts with Cytochrome P450 enzymes, which are responsible for metabolizing Trichloroacetyl Chloride-13C2 in the body . The nature of these interactions involves the covalent bonding of a Trichloroacetyl Chloride-13C2 hapten (a metabolite of halothane) to liver proteins .
Cellular Effects
Trichloroacetyl Chloride-13C2 has profound effects on various types of cells and cellular processes. It influences cell function by covalently bonding a Trichloroacetyl Chloride-13C2 hapten to liver proteins . This interaction can cause hepatitis .
Molecular Mechanism
At the molecular level, Trichloroacetyl Chloride-13C2 exerts its effects through binding interactions with biomolecules, particularly liver proteins . It also interacts strongly with diisopropyl ether or any ether in the presence of metal salts, occasionally causing an explosion .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, Trichloroacetyl Chloride-13C2 shows changes in its effects. It has a strong potential to react with amines and alkalis . There is not much bioaccumulation of Trichloroacetyl Chloride-13C2 .
Dosage Effects in Animal Models
In animal models, the effects of Trichloroacetyl Chloride-13C2 vary with different dosages. Rats exposed to Trichloroacetyl Chloride-13C2 by inhalation at levels of 40 ppm and 90 ppm lost weight and died . Trichloroacetyl Chloride-13C2 may often kill a rat in six hours at a concentration of 35.3 parts per million .
Metabolic Pathways
Trichloroacetyl Chloride-13C2 is involved in metabolic pathways that include Cytochrome P450 enzymes . It does not appear to have significant effects on metabolic flux or metabolite levels .
Transport and Distribution
Trichloroacetyl Chloride-13C2 is transported and distributed within cells and tissues. Specific transporters or binding proteins that it interacts with are not mentioned in the available literature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichloroacetyl chloride can be synthesized by reacting chlorine with acetyl chloride or acetaldehyde in the presence of activated charcoal as a catalyst . The reaction typically occurs in a continuous gas-phase process where the gas mixture of the organic starting material and chlorine is passed through a heated reaction tube filled with activated charcoal . The reaction conditions include pressures ranging from 1 to 10 bar, with a preferred range of 1 to 5 bar .
Industrial Production Methods: Industrial production of trichloroacetyl chloride follows similar synthetic routes but on a larger scale. The process involves the chlorination of acetyl chloride or acetaldehyde in the presence of activated charcoal, ensuring continuous operation and efficient separation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Trichloroacetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with amines and alcohols to form trichloroacetamides and trichloroacetates, respectively.
Hydrolysis: In the presence of water, trichloroacetyl chloride hydrolyzes to form trichloroacetic acid.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Amines and Alcohols: These reagents are commonly used in substitution reactions with trichloroacetyl chloride.
Water: Hydrolysis reactions occur readily in the presence of water.
Major Products Formed:
Trichloroacetamides: Formed from reactions with amines.
Trichloroacetates: Formed from reactions with alcohols.
Trichloroacetic Acid: Formed from hydrolysis reactions.
Comparaison Avec Des Composés Similaires
Dichloroacetyl Chloride: Similar in structure but with two chlorine atoms instead of three.
Acetyl Chloride: The simplest acyl chloride with no chlorine atoms on the methyl group.
Uniqueness: Trichloroacetyl chloride is unique due to its high reactivity and the presence of three chlorine atoms, which enhance its electrophilic nature and make it a versatile reagent in organic synthesis .
Propriétés
IUPAC Name |
2,2,2-trichloroacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl4O/c3-1(7)2(4,5)6/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFOMCVHYWHZJE-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90434855 | |
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165399-57-5 | |
| Record name | Trichloroacetyl Chloride-13C2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90434855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
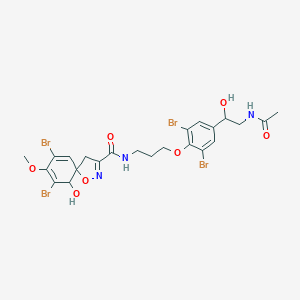

![methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-(2-chloroacetyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B121629.png)
![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
![N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine](/img/structure/B121631.png)
